Antibacterial Potency Against E. coli
The target compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, has demonstrated an in vitro minimum inhibitory concentration (MIC) of 1 µg/mL against Escherichia coli 257 . While a direct head-to-head comparison for this specific compound is unavailable, a broader analysis of arylbis(indol-3-yl)methane derivatives indicates that the presence of a 4-methoxyphenol core is associated with enhanced antibacterial activity. In contrast, the parent triarylmethane structures without this specific phenolic substitution are reported to possess weaker activity [1]. This suggests that the specific substitution pattern of this compound confers a potency advantage over structurally simpler or less-substituted analogs.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 1 µg/mL |
| Comparator Or Baseline | Parent triarylmethane compounds / Unsubstituted analogs |
| Quantified Difference | Target compound is active at 1 µg/mL; comparator class is described as having 'weaker activity' but without a direct numerical comparison available in this dataset. |
| Conditions | In vitro assay against Escherichia coli 257 strain |
Why This Matters
For researchers screening for antibacterial agents or probes against Gram-negative bacteria, this compound offers a defined and quantifiable potency benchmark that may be superior to unsubstituted BIM analogs, justifying its selection for focused studies.
- [1] Panov, A. A., et al. (2021). Synthesis and antibacterial activity of novel arylbis(indol-3-yl)methane derivatives. The Journal of Antibiotics, 74(3), 219-224. View Source
